Welcome to the BenchChem Online Store!
molecular formula C12H14BrNO B8627023 1-(5-Bromo-3,3-dimethyl-2,3-dihydro-indol-1-yl)-ethanone

1-(5-Bromo-3,3-dimethyl-2,3-dihydro-indol-1-yl)-ethanone

Cat. No. B8627023
M. Wt: 268.15 g/mol
InChI Key: BUZWSNJFNCPDTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09018214B2

Procedure details

To a solution of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole (1.6 g, 7.1 mmol) in DCM (40 mL) and pyridine (1.1 mL, 14.2 mmol) was added acetic anhydride (1 mL, 11 mmol). The reaction was stirred at room temperature overnight, then solvent was removed in vacuo and the residue partitioned between water and saturated aqueous NH4Cl. The organic phase was separated, dried (MgSO4), filtered and concentrated to give the title compound (1.8 g), used without further purification. Analytical data were consistent with those reported in Preparation 61.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH2:6][C:5]2([CH3:12])[CH3:11].N1C=CC=CC=1.[C:19](OC(=O)C)(=[O:21])[CH3:20]>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([C:19](=[O:21])[CH3:20])[CH2:6][C:5]2([CH3:12])[CH3:11]

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
BrC=1C=C2C(CNC2=CC1)(C)C
Name
Quantity
1.1 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between water and saturated aqueous NH4Cl
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C2C(CN(C2=CC1)C(C)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.